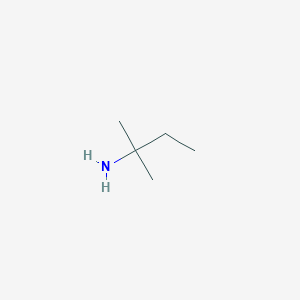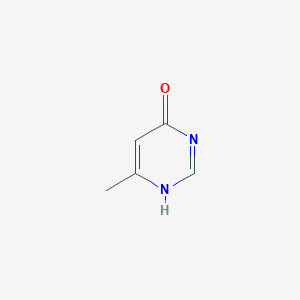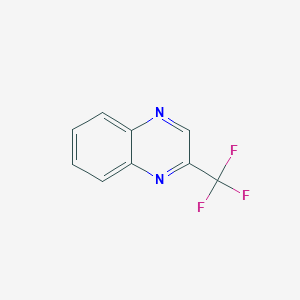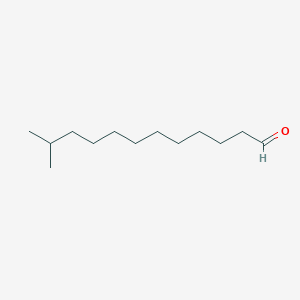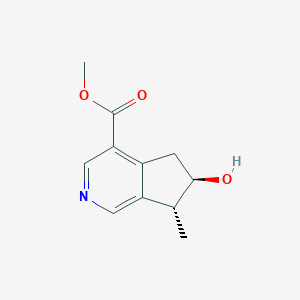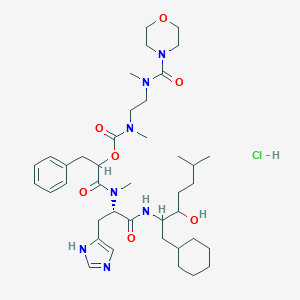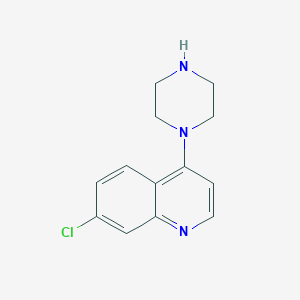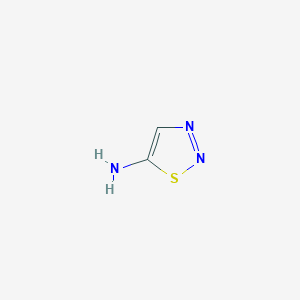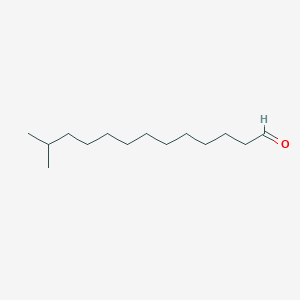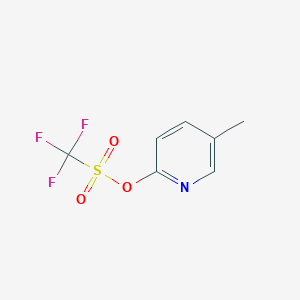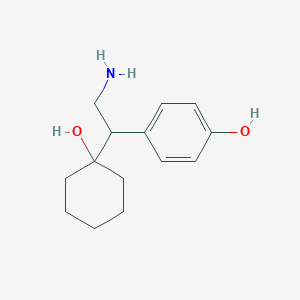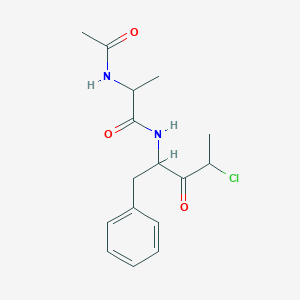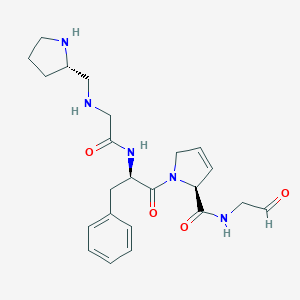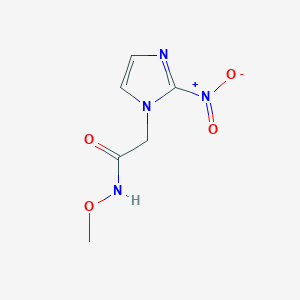
2-Nitroimidazole-1-methylacetohydroxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroimidazole-1-methylacetohydroxamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of nitroimidazoles, which are known for their antibacterial and antiprotozoal properties.
Wirkmechanismus
The mechanism of action of 2-Nitroimidazole-1-methylacetohydroxamate is not fully understood. However, it is believed to work by inhibiting DNA synthesis and damaging the DNA of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and antimicrobial properties.
Biochemische Und Physiologische Effekte
2-Nitroimidazole-1-methylacetohydroxamate has several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and disrupt the cell membrane of bacteria and protozoa. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Nitroimidazole-1-methylacetohydroxamate in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various bacterial and protozoal species. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other antimicrobial agents. However, one of the limitations of using 2-Nitroimidazole-1-methylacetohydroxamate in lab experiments is its complex synthesis method, which could make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-Nitroimidazole-1-methylacetohydroxamate. One area of research could focus on the development of new cancer treatments based on this compound. Another area of research could focus on the development of new antibiotics based on 2-Nitroimidazole-1-methylacetohydroxamate. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 2-Nitroimidazole-1-methylacetohydroxamate.
Synthesemethoden
The synthesis of 2-Nitroimidazole-1-methylacetohydroxamate is a complex process that involves several steps. The first step involves the reaction of 2-amino-1-methylimidazole with acetyl chloride to form 2-acetyl-1-methylimidazole. This compound is then reacted with hydroxylamine hydrochloride to form 2-acetohydroxamic acid. Finally, the reaction of 2-acetohydroxamic acid with nitrous acid leads to the formation of 2-Nitroimidazole-1-methylacetohydroxamate.
Wissenschaftliche Forschungsanwendungen
2-Nitroimidazole-1-methylacetohydroxamate has several potential applications in scientific research. It has been found to exhibit significant anti-tumor activity, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 2-Nitroimidazole-1-methylacetohydroxamate has been found to have antimicrobial activity against several bacterial and protozoal species, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
140448-30-2 |
|---|---|
Produktname |
2-Nitroimidazole-1-methylacetohydroxamate |
Molekularformel |
C6H8N4O4 |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
N-methoxy-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O4/c1-14-8-5(11)4-9-3-2-7-6(9)10(12)13/h2-3H,4H2,1H3,(H,8,11) |
InChI-Schlüssel |
RCVDYNSBNMVIKS-UHFFFAOYSA-N |
SMILES |
CONC(=O)CN1C=CN=C1[N+](=O)[O-] |
Kanonische SMILES |
CONC(=O)CN1C=CN=C1[N+](=O)[O-] |
Andere CAS-Nummern |
140448-30-2 |
Synonyme |
2-nitroimidazole-1-methylacetohydroxamate KIN 804 KIN-804 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



